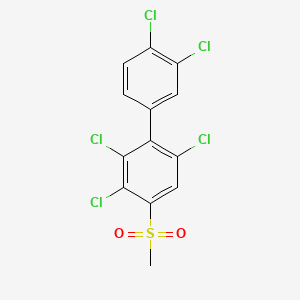

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene

Description

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene is a complex organic compound characterized by multiple chlorine atoms and a methylsulfonyl group attached to a benzene ring

Properties

IUPAC Name |

1,3,4-trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)6-2-3-7(14)8(15)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGOOAPZUNZEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164435 | |

| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149949-89-3 | |

| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process includes:

Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form chlorobenzene derivatives.

Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the methylsulfonyl group.

Further Chlorination: Additional chlorination steps are carried out to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to remove the sulfonyl group.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfone compounds, and various coupled products.

Scientific Research Applications

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene involves its interaction with specific molecular targets. The chlorine atoms and the sulfonyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1,2,3-Trichloro-4-nitrobenzene

- 1,3,5-Trichlorobenzene

- 1,2,4,5-Tetrachloro-3-nitrobenzene

Uniqueness

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene is unique due to its specific substitution pattern and the presence of both chlorine and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Biological Activity

1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene, commonly referred to as a chlorinated aromatic compound, has garnered attention due to its potential biological activities and implications in environmental toxicity. This article explores the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H6Cl4O2S

- Molecular Weight : 356.052 g/mol

- IUPAC Name : 1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene

- CAS Number : 116-29-0

Biological Activity Overview

The biological activity of this compound primarily involves its interactions with various cellular mechanisms. Research indicates that the compound exhibits significant toxicity to aquatic organisms and potential carcinogenic effects in mammals.

Toxicity Studies

- Aquatic Toxicity : Several studies have highlighted the toxic effects of trichlorobenzenes on aquatic life. For instance, exposure to high concentrations of trichlorobenzenes has been linked to alterations in liver and kidney function in fish models .

- Mammalian Toxicity : In mammalian studies, long-term exposure to trichlorobenzenes has resulted in liver damage and potential reproductive issues. However, the specific impacts on human health remain less understood due to limited direct studies .

The mechanisms through which this compound exerts its biological effects include:

- Endocrine Disruption : Chlorinated compounds are known to interfere with endocrine functions. This disruption can lead to developmental and reproductive issues in exposed organisms.

- Oxidative Stress : The compound may induce oxidative stress pathways, leading to cellular damage and apoptosis in sensitive cell types.

Case Study 1: Aquatic Organism Exposure

A study conducted on the effects of trichlorobenzenes on zebrafish embryos demonstrated significant mortality rates and developmental malformations at concentrations as low as 10 µg/L. The study concluded that exposure led to increased oxidative stress markers and disrupted normal developmental pathways .

Case Study 2: Mammalian Cell Lines

In vitro studies using human liver cell lines exposed to varying concentrations of the compound revealed dose-dependent cytotoxicity. Cells treated with concentrations above 50 µM exhibited significant reductions in viability and increased apoptosis rates. The IC50 value for this compound was determined to be approximately 30 µM .

Data Tables

| Study Type | Organism | Concentration (µg/L) | Observed Effect |

|---|---|---|---|

| Aquatic Toxicity | Zebrafish | 10 | Increased mortality and malformations |

| Mammalian Toxicity | Human Liver Cells | 50 | Reduced viability and increased apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.